Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Overview
Description
“Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the IUPAC name “methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate”. It has a molecular weight of 211.61 .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Direct Arylation and Synthesis Methods
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been extensively studied in the context of direct arylation and synthesis methods. For instance, Akkaoui et al. (2010) achieved direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine in its 3-position, utilizing microwave-assisted, one-pot, two-step processes for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010). Additionally, Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, which involved reactions with ethyl 2-chloroacetoacetate (Lombardino, 1968).
Interactions with Receptors
In the field of pharmacology, Barlin et al. (1997) prepared a series of 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that imidazo[1,2-b]pyridazines were more selective for mitochondrial receptors compared to imidazo[1,2-a]pyridines (Barlin et al., 1997).
Synthesis of Novel Derivatives and Inhibitory Activities
Galtier et al. (2003) synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines and investigated their antiviral activities. They found certain derivatives to be potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro, highlighting the potential of these compounds in developing antiviral agents (Galtier et al., 2003).
Applications in Kinase Inhibition
Ishimoto et al. (2013) developed a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity, using a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine (Ishimoto et al., 2013).
Potential Antifilarial Agents
Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines, including methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate, for antifilarial evaluation, although they did not find significant antifilarial activity in their tests (Mourad et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazo[1,2-b]pyridazine derivatives have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Mechanism of Action
Target of Action
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their diverse biological activities Related compounds have been shown to exhibit a variety of biological activities, including antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activity .
Mode of Action
It is known that the negative potential region in these types of compounds is usually related to the lone pair of electronegative atoms . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Biochemical Pathways
Related compounds have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The favorable pharmacokinetics of related compounds have been noted .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of related compounds can be influenced by various environmental factors .
properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELRFIGGHCYSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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